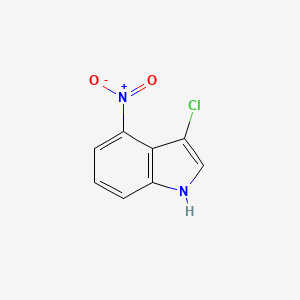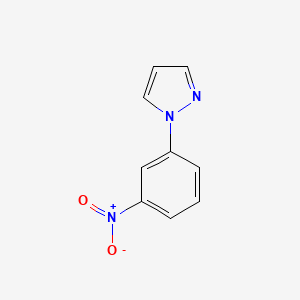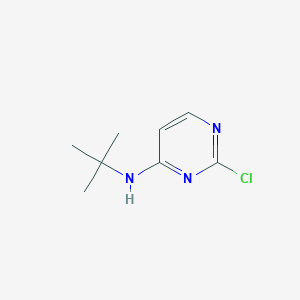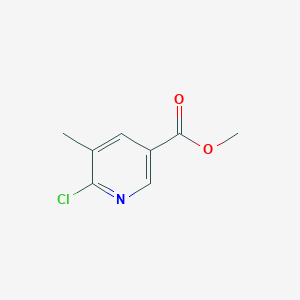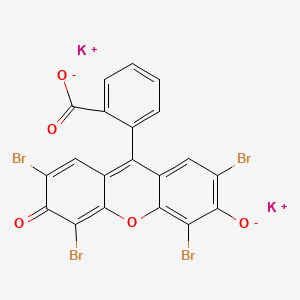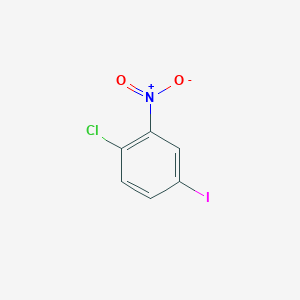
1-Chloro-4-iodo-2-nitrobenzene
Vue d'ensemble
Description
1-Chloro-4-iodo-2-nitrobenzene is a type of nitro compound . Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Synthesis Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . A study has shown that the hydrogenation of 1-iodo-4-nitrobenzene can be used as a model reaction to assess the catalytic performance of prepared catalysts .
Molecular Structure Analysis
The molecular formula of 1-Chloro-4-iodo-2-nitrobenzene is C6H3ClINO2 . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .
Chemical Reactions Analysis
Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . A study has shown that the hydrogenation of 1-iodo-4-nitrobenzene can be used as a model reaction to assess the catalytic performance of prepared catalysts .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
1-Chloro-4-iodo-2-nitrobenzene is used in various chemical reactions and synthesis processes. For instance, it is involved in the construction of nanowires on graphite surfaces. In a study, 1-iodo-4-nitrobenzene molecules were dissolved in different solvents and observed to construct nanowires on graphite at room temperature (Jiang, Wang, & Deng, 2007). Additionally, it has been utilized in the catalytic synthesis of 1,2-dichloro-4-nitrobenzene, demonstrating higher yields in a specially designed reactor compared to traditional methods (Hui-ping, 2005).
Environmental and Analytical Applications
This compound is also significant in environmental and analytical contexts. For instance, it's been the focus of studies for electrochemical sensing, where researchers developed a sensor for detecting 1-chloro-4-nitrobenzene in the environment using carbon nanohorns and β-cyclodextrin (Kingsford et al., 2018). This indicates its relevance in monitoring environmental pollution.
Biodegradation Studies
Research into the microbial degradation of 1-chloro-4-nitrobenzene has shown that certain bacterial strains can utilize it as a carbon, nitrogen, and energy source. This process involves the transformation of 1-chloro-4-nitrobenzene into various compounds, providing insights into potential bioremediation strategies (Shah, 2014).
Crystallography and Molecular Interactions
In crystallography, studies on halogen bonds and molecular interactions of related compounds like 1-iodo-3-nitrobenzene have been conducted to understand their structural properties (Merz, 2003).
Mécanisme D'action
Target of Action
The primary target of 1-Chloro-4-iodo-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .
Mode of Action
1-Chloro-4-iodo-2-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The action of 1-Chloro-4-iodo-2-nitrobenzene affects the electrophilic aromatic substitution pathway . This pathway involves the addition of an electrophile to the benzene ring, followed by the removal of a proton to restore aromaticity . The result is a substituted benzene ring, which can have various downstream effects depending on the specific electrophile involved .
Pharmacokinetics
Like other organic compounds, its bioavailability is likely influenced by factors such as its lipophilicity and water solubility .
Result of Action
The molecular and cellular effects of 1-Chloro-4-iodo-2-nitrobenzene’s action depend on the specific context of its use. In general, the compound’s interaction with the benzene ring can lead to the formation of various substituted benzene derivatives . These derivatives can have a wide range of biological and chemical properties, depending on the nature of the substituent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Chloro-4-iodo-2-nitrobenzene. For example, the presence of other organic compounds can affect the compound’s reactivity and the products of its reactions . Additionally, physical conditions such as temperature and pH can influence the compound’s stability and the rate of its reactions .
Safety and Hazards
Propriétés
IUPAC Name |
1-chloro-4-iodo-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUICUDBKZVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90517915 | |
| Record name | 1-Chloro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-iodo-2-nitrobenzene | |
CAS RN |
41252-95-3 | |
| Record name | 1-Chloro-4-iodo-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90517915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-iodo-2-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


